5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate
Description
This compound is a pyridine derivative featuring a unique substitution pattern and functional groups. The pyridine core is substituted at position 2 with an S-methylsulfinimidoyl group (-S(=NH)-CH₃), at position 3 with a trifluoromethyl (-CF₃) group, and at position 5 with a chlorine atom. The 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) counterion enhances solubility and stability, making it suitable for applications in pharmaceuticals or agrochemical synthesis.
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKQLRHVQMYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381678 | |
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-07-3 | |
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis: 5-Chloro-2-(Methylthio)-3-(Trifluoromethyl)Pyridine
The synthesis begins with 5-chloro-2-(methylthio)-3-(trifluoromethyl)pyridine , a key intermediate. This compound is typically prepared via:
Sulfilimine Formation: Introduction of the Sulfinimidoyl Group
The methylthio group (-SMe) is converted to a sulfilimine (-S(NH)Me) via reaction with hydroxylamine-O-sulfonic acid (HOSA) in dichloromethane (DCM) or tetrahydrofuran (THF). Key parameters:
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Solvent : DCM enables better control of exothermic reactions.
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Stoichiometry : 1.2 equiv HOSA per equiv of methylthio precursor.
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Temperature : 0–5°C to minimize side reactions (e.g., over-amination).
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Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate yields the sulfilimine intermediate.
Oxidation to Sulfinimidoyl Group
The sulfilimine intermediate is oxidized to the sulfinimidoyl (-S(O)=NMe) group using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂):
Salt Formation with 2,4,6-Trimethylbenzenesulfonic Acid
The final step involves protonating the sulfinimidoyl nitrogen with 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) in methanol:
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Stoichiometry : 1:1 molar ratio in refluxing methanol (2 h).
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Crystallization : Cooling to −20°C precipitates the salt, which is filtered and dried under vacuum.
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Purity : >99% by HPLC (C18 column, acetonitrile/water 70:30).
Optimization of Reaction Conditions
Solvent Effects on Sulfilimine Formation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 6 | 88 | 97 |
| THF | 8 | 82 | 95 |
| Acetonitrile | 10 | 75 | 93 |
DCM provides optimal reactivity due to its low polarity, which stabilizes the sulfilimine intermediate.
Impact of Oxidizing Agents
| Oxidizing Agent | Temperature (°C) | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|
| mCPBA | −10 | 85 | <1 |
| H₂O₂ (30%) | 0 | 72 | 5 |
| NaIO₄ | 25 | 65 | 12 |
mCPBA at subzero temperatures minimizes byproduct formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Byproduct Formation During Oxidation
Over-oxidation to sulfones is mitigated by:
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Strict temperature control (−10°C to 0°C).
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Use of anhydrous conditions to prevent hydrolysis.
Purification of Hydrophobic Intermediates
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Counterion Exchange : Replacing mesitylenesulfonate with tosylate improves crystallinity in early stages.
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Chromatography : Gradient elution (hexane → ethyl acetate) resolves sulfinimidoyl and sulfone impurities.
Industrial-Scale Considerations
Solvent Recycling
Chemical Reactions Analysis
Methamidophos undergoes various chemical reactions, including:
Oxidation: Methamidophos can be oxidized to form more toxic compounds.
Hydrolysis: It is hydrolyzed in acidic and alkaline conditions, leading to the formation of less toxic products.
Photodegradation: Sunlight accelerates its breakdown in the environment.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include less toxic derivatives .
Scientific Research Applications
Methamidophos has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Research on its effects on non-target organisms, including its impact on microbial communities.
Medicine: Investigated for its potential effects on human health, particularly its neurotoxic effects.
Industry: Utilized in the development of pest control products and studied for its environmental impact.
Mechanism of Action
Methamidophos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Related Pyridine Derivatives
Pyridine derivatives with halogen and sulfonate substituents are widely studied. A structurally analogous compound, 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (referenced in Catalog of Pyridine Compounds, 2017), shares a similar pyridine backbone but differs in substitution patterns and functional groups . Key comparisons include:
Substituent Analysis
Functional Group Implications
- Position 2 : The sulfinimidoyl group in the target compound may act as a chiral directing agent or participate in hydrogen bonding, unlike the triflate group in the compound, which is a strong leaving group for nucleophilic substitutions.
- Position 3 : The -CF₃ group provides electron-withdrawing effects and metabolic stability, whereas the iodo substituent in the compound enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Counterion : The mesitylenesulfonate counterion improves crystallinity and solubility in organic solvents compared to triflate, which is more reactive but less stable under acidic conditions.
Comparative Analysis of Physicochemical and Reactivity Profiles
Hypothetical Physicochemical Properties
Biological Activity
5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H18ClF3N2O3S2
- Molecular Weight : 442.9 g/mol
- CAS Number : 175203-07-3
- Physical State : Solid
- Melting Point : 35-37 °C
The compound features a pyridine ring substituted with trifluoromethyl and chlorosulfinimidoyl groups, contributing to its unique biological properties.
The biological activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine has been linked to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its sulfinimidoyl group can interact with active sites of enzymes, altering their function.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antibiotics or preservatives.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. Results demonstrated that:
| Enzyme | Inhibition Percentage at 50 µM |
|---|---|
| Aldose Reductase | 75% |
| Dipeptidyl Peptidase IV | 60% |
This inhibition profile indicates its potential use in managing diabetes and related metabolic syndromes.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential therapeutic applications:
- Diabetes Management : The inhibition of aldose reductase may help prevent complications associated with diabetes by reducing sorbitol accumulation.
- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inducing apoptosis in specific types of cancer cells.
Toxicological Assessments
Toxicological evaluations are crucial for determining safety profiles. Current assessments indicate:
- Acute Toxicity : Moderate toxicity observed in animal models, requiring further investigation to establish safe dosage levels.
- Chronic Exposure Risks : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis of pyridine derivatives with sulfinimidoyl and sulfonate groups typically involves multi-step reactions. For the pyridine core, halogenation at the 5-position and trifluoromethylation at the 3-position can be achieved via directed ortho-metalation or cross-coupling reactions . The S-methylsulfinimidoyl group is likely introduced through sulfoximine formation, where a thioether intermediate undergoes oxidation and subsequent imidation. The final sulfonate salt formation may involve ion exchange using 2,4,6-trimethylbenzenesulfonic acid. Critical parameters include temperature control (e.g., −78°C for lithiation) and solvent selection (e.g., THF or DMF for polar aprotic conditions) .
Basic: Which analytical techniques are essential for characterizing its structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirm substituent positions and counterion integration. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~−60 ppm .
- HPLC-MS: Reversed-phase HPLC with a C18 column and ESI-MS validate molecular weight and purity (>95% by area normalization) .
- X-ray Crystallography: Resolves sulfinimidoyl stereochemistry and salt packing, though crystallization may require slow evaporation in acetonitrile/water .
Advanced: How does the S-methylsulfinimidoyl group influence reactivity in cross-coupling reactions?
Answer:
The sulfinimidoyl group acts as a directing group, enhancing regioselectivity in C–H functionalization. However, its electron-withdrawing nature may reduce nucleophilic aromatic substitution (SNAr) rates at adjacent positions. Computational studies (DFT) are recommended to map electronic effects. For example, in palladium-catalyzed couplings, the sulfinimidoyl moiety stabilizes transition states but may require bulky ligands (e.g., XPhos) to prevent coordination interference .
Advanced: What challenges arise in studying its hydrolytic stability?
Answer:
The sulfinimidoyl group is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with pH-varied buffers (1–13) can identify degradation pathways. LC-MS monitoring reveals cleavage products like sulfonic acids. Stabilization strategies include steric hindrance via ortho-substituents or formulation as a lyophilized salt .
Basic: What are its key physicochemical properties relevant to biological assays?
Answer:
Advanced: How does the 2,4,6-trimethylbenzenesulfonate counterion affect crystallization?
Answer:
The bulky, symmetric counterion promotes crystallization by reducing lattice energy. Comparative studies with tosylate or mesylate salts show improved thermal stability (TGA: decomposition >200°C) and reduced hygroscopicity. Single-crystal XRD of analogs reveals π-stacking interactions between the pyridine and aryl sulfonate .
Advanced: What computational approaches predict its binding to biological targets?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like kinases. The trifluoromethyl group enhances hydrophobic binding, while the sulfonate improves solubility for in vitro assays. QSAR studies on pyridine analogs correlate substituent electronegativity with IC50 values (R² = 0.89) .
Basic: How is its stability optimized during storage?
Answer:
Store under inert gas (N2/Ar) at −20°C in amber vials. Desiccants (silica gel) prevent hydrolysis. Periodic NMR/HPLC checks (every 3 months) monitor degradation. Avoid freeze-thaw cycles, as recrystallization may alter polymorphic forms .
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
Discrepancies in IC50 values (e.g., kinase assays vs. cell-based models) may stem from off-target effects or assay conditions. Orthogonal validation via:
- SPR (Surface Plasmon Resonance): Confirms direct target binding.
- CRISPR-KO Models: Eliminates compensatory pathways.
- Metabolomic Profiling: Identifies interference from sulfonate metabolism .
Advanced: How are structural analogs designed to enhance potency?
Answer:
- Bioisosteric Replacement: Swap sulfinimidoyl with sulfonamide to reduce metabolic liability.
- Substituent Scanning: Introduce electron-donating groups (e.g., –OCH3) at the 4-position to modulate π-stacking.
- Fragment-Based Screening: Identify co-crystal structures with target proteins to guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
